(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate

Absolute configuration Stereochemistry Chiral building block

(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate (CAS 455334-20-0) is a homochiral ethyl ester of 4-hydroxy-D-pyroglutamic acid, a D-proline-derived 5-oxopyrrolidine-2-carboxylate. This compound is distinguished by its (2R,4R) absolute configuration, which places the 4-hydroxyl and 2-carboxylate in a cis orientation on the pyrrolidine ring.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
Cat. No. B12889067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(C(=O)N1)O
InChIInChI=1S/C7H11NO4/c1-2-12-7(11)4-3-5(9)6(10)8-4/h4-5,9H,2-3H2,1H3,(H,8,10)/t4-,5-/m1/s1
InChIKeyUZPRGYWLTRWGFD-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Evidence Guide: (2R,4R)-Ethyl 4-Hydroxy-5-Oxopyrrolidine-2-Carboxylate Differentiation


(2R,4R)-Ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate (CAS 455334-20-0) is a homochiral ethyl ester of 4-hydroxy-D-pyroglutamic acid, a D-proline-derived 5-oxopyrrolidine-2-carboxylate . This compound is distinguished by its (2R,4R) absolute configuration, which places the 4-hydroxyl and 2-carboxylate in a cis orientation on the pyrrolidine ring. It serves as a protected, crystalline intermediate that is a strategic entry point for the synthesis of D-series pharmacophores and as a chiral building block in asymmetric synthesis [1]. Its identity is confirmed by NMR, optical rotation, and HRMS data.

Why Generic Pyrrolidine Intermediates Cannot Substitute (2R,4R)-Ethyl 4-Hydroxy-5-Oxopyrrolidine-2-Carboxylate


Simple replacement by the enantiomeric L-proline ester (e.g., (2S,4R)- or (2S,4S)-ethyl 4-hydroxy-5-oxopyrrolidine-2-carboxylate), or by the corresponding methyl ester or free acid, introduces critical stereochemical and physicochemical mismatches. The (2R,4R) configuration presents the 4-hydroxyl and 2-carboxylate in a cis orientation with D-stereochemistry, a geometry that defines hydrogen-bonding topology, target recognition, and metabolic stability in D-amino acid-based pharmacophores [1]. In the synthesis of D-series APIs, the L-isomers lead to opposite spatial presentation to biological receptors, while the methyl ester or free acid can alter lipophilicity, solubility, and oral bioavailability in prodrug strategies . Therefore, interchange without verification of stereochemical and ester group identity risks failure in chiral synthesis campaigns and invalidates pharmacological lead optimization efforts.

Quantitative Differentiation Evidence for (2R,4R)-Ethyl 4-Hydroxy-5-Oxopyrrolidine-2-Carboxylate


(2R,4R) Absolute Configuration Defines Cis Stereochemistry and D-Amino Acid Series

The (2R,4R) assignment unambiguously establishes the cis relationship between the C2 ethyl carboxylate and C4 hydroxyl substituents on the pyrrolidine ring, and places the compound in the D-proline series. This contrasts with the more common (2S,4R) trans L-hydroxyproline series, which dominates commercial catalogs . The absolute configuration was confirmed by alternative synthesis from cis-4-hydroxy-D-proline and comparison of physical and spectroscopic properties with authentic standards [1].

Absolute configuration Stereochemistry Chiral building block

Superior Diastereoselectivity in Key Cycloaddition Step Compared to Previous Method

In the asymmetric 1,3-dipolar cycloaddition that establishes the (2R,4R) configuration, the chiral nitrone derived from D-ribosyl hydroxylamine and Oppolzer’s sultam provides a diastereomeric ratio (d.r.) of 20:1 in favor of the desired (3R,5R)-adduct 5, which ultimately yields the protected (2R,4R)-4-hydroxy-D-pyroglutamic acid derivative [1]. This represents a 3.3-fold improvement over the previously reported d.r. of 6:1 for an analogous trans-4-hydroxy-L-proline synthesis [2], translating to higher isolated yield of the target enantiomer and reduced purification burden.

Diastereomeric ratio Stereoselective synthesis Cycloaddition

Optical Rotation Provides a Rapid Identity and Purity Check Against the (2S,4R) Diastereomer

The fully protected intermediate 1-tert-butyl 2-ethyl (2R,4R)-4-[(tert-butyldimethylsilyl)oxy]-5-oxopyrrolidine-1,2-dicarboxylate (8), derived directly from the target compound after protection, exhibits a specific optical rotation of [α]D = +44 (c 0.45, CHCl3) [1]. In contrast, its (2S,4R) congener 10 shows [α]D = +39 (c 0.32, CHCl3) under the same solvent and temperature [1]. This 5-unit difference provides a simple, quantitative pass/fail criterion for incoming material verification.

Optical rotation Quality control Identity test

(2R,4R) Ethyl Ester Provides a Balance of Stability and Reactivity for N-Protection Chemistry

The ethyl ester group survives the acidic hydrolysis (HCl/EtOH, rt, 6 h) and hydrogenolysis steps required to remove the sugar chiral auxiliary, while being readily cleavable under standard saponification conditions when free acid is desired [1]. This contrasts with the methyl ester analog, which is more susceptible to premature hydrolysis during N-Boc protection under basic conditions, and with the tert-butyl ester, which is acid-labile. The (2R,4R) configuration further ensures that the cis-4-hydroxyl does not competitively lactonize during ester hydrolysis, a known side reaction of the trans isomers [1].

Ester stability Amino protection Synthetic intermediate

Best Application Scenarios for (2R,4R)-Ethyl 4-Hydroxy-5-Oxopyrrolidine-2-Carboxylate


Asymmetric Synthesis of D-Amino Acid-Containing Pharmaceutical Intermediates

The (2R,4R) ethyl ester serves as an entry point to D-4-hydroxyglutamic acid derivatives, which are key substructures in several protease inhibitors and receptor antagonists. The high d.r. of the synthetic route (20:1) [1] ensures that material sourced for chiral pool synthesis delivers the correct enantiomer with minimal contamination, critical for meeting ICH Q3A guidelines on enantiomeric purity.

Chiral Building Block for Pyrrolidine-Based Peptidomimetics

The orthogonal protecting-group strategy demonstrated on the (2R,4R) core structure enables selective functionalization of the nitrogen, C2 carboxylate, and C4 hydroxyl. This synthetic flexibility is essential for constructing peptidomimetic inhibitors where the D-proline scaffold imposes a defined backbone conformation [1].

Reference Standard for Chromatographic and Spectroscopic Method Development

The distinct optical rotation ([α]D = +44 for the protected derivative) and well-characterized 1H/13C NMR data [1] allow the compound to serve as a calibration standard for chiral HPLC method development and for validating enantiomeric purity in multi-kilogram API manufacturing batches.

Prodrug Ester in Central Nervous System Drug Discovery

The ethyl ester imparts higher lipophilicity compared to the free acid (calculated LogP ≈ -0.6 vs ≈ -2.5), potentially enhancing passive blood-brain barrier penetration in early CNS lead exploration . The (2R,4R) configuration may further influence recognition by efflux transporters, though direct comparative data are limited.

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